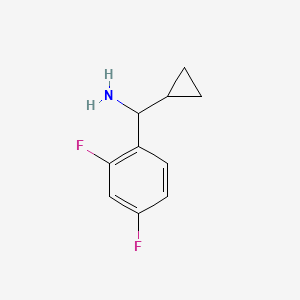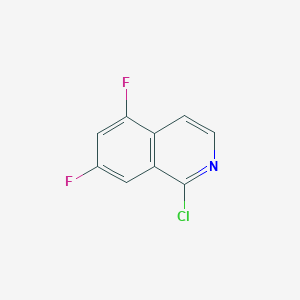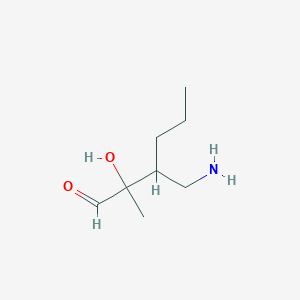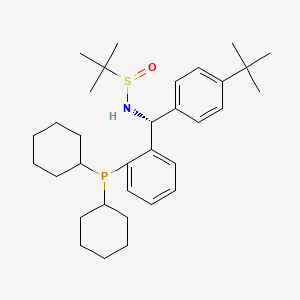
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the use of Lawesson’s reagent for thiophene ring formation . The morpholino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholino and phenethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of Mycobacterium tuberculosis.
Medicine: Explored for its potential therapeutic effects, particularly in treating tuberculosis.
Wirkmechanismus
The compound exerts its effects by targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase, which is part of the bc1-aa3-type cytochrome c oxidase complex. This complex is responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis . By inhibiting this target, the compound disrupts the bacterial respiratory chain, leading to its antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea: Another compound containing the trifluoromethoxyphenyl group, known for its inhibitory effects on soluble epoxide hydrolase.
(S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N′-[1-(2-methylbutanoyl)piperidin-4-yl]urea: A similar compound used in clinical trials for various diseases.
Uniqueness
5-Morpholino-3-(4-(trifluoromethoxy)phenethoxy)thiophene-2-carboxamide is unique due to its specific structure, which combines a morpholino group, a thiophene ring, and a trifluoromethoxyphenethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H19F3N2O4S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5-morpholin-4-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-13-3-1-12(2-4-13)5-8-26-14-11-15(28-16(14)17(22)24)23-6-9-25-10-7-23/h1-4,11H,5-10H2,(H2,22,24) |
InChI-Schlüssel |
JWPOWZHXEKLGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=C(S2)C(=O)N)OCCC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)


![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)









